molecular formula C16H26O B024168 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone CAS No. 54464-57-2

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

Cat. No. B024168
CAS RN: 54464-57-2
M. Wt: 234.38 g/mol
InChI Key: FVUGZKDGWGKCFE-UHFFFAOYSA-N
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Description

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, also known by other names such as Amberonne, Ambralux, Boisvelone, Derambrene, Timbersilk, Methyl cyclomyrectone, and OTNE . It is a chemical compound with the molecular formula C16H26O .


Molecular Structure Analysis

The molecular structure of 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone is represented by the InChI code 1S/C16H26O/c1-11-9-13-7-6-8-15 (3,4)14 (13)10-16 (11,5)12 (2)17/h11H,6-10H2,1-5H3 . The Canonical SMILES representation is CC1CC2=C (CC1 (C)C (=O)C)C (CCC2) (C)C .


Physical And Chemical Properties Analysis

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone has a molecular weight of 234.38 g/mol . It is in the form of an oil .

Scientific Research Applications

  • It is used for studying stereoselectivity in the formation and allylic rearrangement of hydroperoxides (Avila, Davies, & Davison, 1988).

  • As a minor but powerful constituent of the perfumery synthetic Iso E Super®, it has applications in fragrance chemistry (Nussbaumer, Fráter, & Kraft, 1999).

  • Derivatives of this compound show antimicrobial activities against various bacterial and fungal strains, making it relevant in microbiology and pharmaceutical research (Dişli et al., 2021).

  • Some of its derivatives are potent anticandidal agents with weak cytotoxicities, relevant in antifungal and toxicity studies (Kaplancıklı et al., 2014).

  • Its highly functionalized polyheterocyclic derivatives have various scientific research applications (Zhang et al., 2017).

  • It is used in studying the structure of natural products, such as in the synthesis of octandrenolone and related compounds (Pernin et al., 2000).

  • As a fragrance ingredient, it is used in products like soap, shampoo, and detergents, and its toxicity has been studied extensively (2016).

  • Octalin derivatives of this compound are useful for the assignment of related natural products isolated in minute amounts (de Miranda et al., 2001).

  • It has applications in antimicrobial research, with synthesized compounds exhibiting good activity against bacterial strains like Staphylococcus aureus and E. coli (Ashok et al., 2014).

  • Studies on its potential for skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, photoallergy, and reproductive toxicity are crucial in understanding its safety profile in fragrance materials (Scognamiglio et al., 2013).

  • The compound's derivatives have shown antimicrobial activities due to the presence of chlorine as a substituent, relevant in antimicrobial and chemical research (Sherekar, Padole, & Kakade, 2022).

  • Its use in research for trans acid is noted in crystallography studies (Zukerman-Schpector et al., 2008).

  • Photoisomerization studies of its derivatives are useful for the isolation of tetramethyl derivatives and diastereoisomers (Kowalewski & Margaretha, 1993).

  • It is not a developmental toxicant in rats, indicating a margin of safety for human exposure, relevant in toxicological research (Politano et al., 2009).

  • The compound's reaction with ozone in wastewater treatment is studied for predicting removal efficiencies in reactors, important in environmental chemistry (Janzen et al., 2011).

  • Its role in the selective α-monobromination of alkylaryl ketones is studied, relevant in organic synthesis and chemical engineering (Ying, 2011).

  • The synthesis of 1,8-dioxoacridine carboxylic acid derivatives and determination of their ionization constants is another application in synthetic chemistry (Saygili et al., 2015).

  • It is used in the Friedel-Craft acylation of ar-himachalene, leading to the synthesis of acyl derivatives, relevant in organic chemistry (Hossini et al., 2011).

  • Its disposition following oral and dermal administration in male Fisher rats is studied, significant in pharmacokinetics and toxicology (Waidyanatha & Ryan, 2014).

  • Compounds with substituents like methyl and chloro exhibit high anticholinesterase activity, important in neuropharmacology and medicinal chemistry (Mohsen et al., 2014).

Safety And Hazards

The safety information for 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone includes several hazard statements: H315, H319, H335, H401 . The precautionary statements include P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2,3,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUGZKDGWGKCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031290
Record name Isocyclemone E
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid
Record name Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

CAS RN

54464-57-2
Record name Iso-E Super
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Record name Isocyclemone E
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Record name Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-
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Record name Isocyclemone E
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Record name 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 2
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 3
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 4
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 5
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 6
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

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